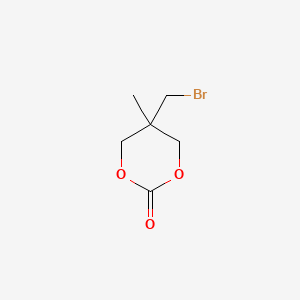

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Description

Properties

IUPAC Name |

5-(bromomethyl)-5-methyl-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPZBWYAWXVJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one chemical properties

An In-Depth Technical Guide to 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional synthetic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This molecule incorporates two key reactive sites: a primary alkyl bromide, which serves as a potent electrophile for nucleophilic substitution, and a stable cyclic carbonate moiety. This guide provides a comprehensive technical overview of its chemical properties, including predicted spectroscopic data, a plausible synthetic pathway with a detailed experimental protocol, an analysis of its chemical reactivity, and a discussion of its potential applications as a versatile intermediate for the development of novel chemical entities.

Introduction

This compound (CAS No. 1346562-84-2) is a heterocyclic organic compound featuring a six-membered 1,3-dioxan-2-one ring. This structure is substituted at the C5 position with both a methyl group and a reactive bromomethyl group. The presence of these distinct functional groups on a single, compact scaffold makes it a valuable tool for synthetic chemists. The primary alkyl bromide facilitates covalent modification and conjugation, while the cyclic carbonate can act as a stable protecting group, a precursor to other functional groups, or a monomer unit. This guide aims to consolidate the available technical information and provide expert insights into the effective utilization of this reagent in a research and development setting.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Due to the limited availability of published experimental data, spectroscopic characteristics have been predicted based on established principles of NMR, IR, and mass spectrometry.

Core Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1346562-84-2 | |

| Molecular Formula | C₆H₉BrO₃ | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

| InChI Key | NXPZBWYAWXVJNT-UHFFFAOYSA-N | |

| Appearance | Predicted to be a liquid or low-melting solid | N/A |

| Storage Conditions | Store at -20°C, inert atmosphere | [2] |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 4.4-4.2 (m, 4H): The two sets of diastereotopic methylene protons of the dioxane ring (O-CH₂-C). These would likely appear as complex multiplets or a pair of AB quartets.

-

δ 3.55 (s, 2H): The methylene protons of the bromomethyl group (C-CH₂Br).

-

δ 1.30 (s, 3H): The methyl protons (C-CH₃).

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):

-

δ 148.5: The carbonyl carbon of the cyclic carbonate (C=O).

-

δ 75.8: The two equivalent methylene carbons of the dioxane ring (O-CH₂).

-

δ 38.0: The quaternary carbon (C(CH₃)(CH₂Br)).

-

δ 35.5: The bromomethyl carbon (CH₂Br).

-

δ 20.5: The methyl carbon (CH₃).

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 208 and 210 with approximately 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: Loss of Br (m/z 129), loss of CH₂Br, and fragmentation of the dioxane ring.

Infrared (IR) Spectroscopy:

-

~1740-1760 cm⁻¹ (s): A very strong absorption corresponding to the C=O stretch of the six-membered ring cyclic carbonate.

-

~2980-2850 cm⁻¹ (m): C-H stretching vibrations of the alkyl groups.

-

~1200-1000 cm⁻¹ (s): C-O stretching vibrations of the carbonate ester.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis proceeds via the reaction of the diol with a phosgene equivalent, such as triphosgene or a dialkyl carbonate, in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis from 2-(Bromomethyl)-2-methylpropane-1,3-diol

This protocol is a representative, field-proven methodology adapted for this specific transformation.

Materials:

-

2-(Bromomethyl)-2-methylpropane-1,3-diol

-

Triphosgene

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2-(bromomethyl)-2-methylpropane-1,3-diol (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

-

Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent reaction with water, which would consume the highly reactive triphosgene and pyridine.

-

-

Base Addition: Add anhydrous pyridine (2.5 eq) to the solution and stir for 5 minutes.

-

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.

-

-

Carbonyl Source Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Triphosgene is a solid, safer alternative to phosgene gas. Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel.

-

Rationale: Quenching with acid protonates and removes excess pyridine into the aqueous layer.

-

-

Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The washes remove residual pyridine hydrochloride, neutral salts, and any remaining acidic or basic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from its dual reactivity. The bromomethyl group is an excellent electrophile, while the cyclic carbonate is generally stable but can be manipulated under specific conditions.

Nucleophilic Substitution (Sₙ2) Reactions

The primary alkyl bromide is highly susceptible to substitution by a wide range of nucleophiles via an Sₙ2 mechanism. This reaction is typically efficient and high-yielding due to the unhindered nature of the reaction center.

Caption: General Sₙ2 reaction pathway.

This reactivity allows for the facile introduction of the 5-methyl-1,3-dioxan-2-one moiety onto other molecules, making it an ideal building block for creating libraries of compounds in drug discovery or for functionalizing materials. For example, reaction with a carboxylate salt of a drug molecule would form an ester linkage, a common strategy in prodrug design.[3]

Stability of the Cyclic Carbonate

The 1,3-dioxan-2-one ring is significantly more stable than an acyclic carbonate and is resistant to mild acidic and basic conditions, as well as many common nucleophiles and reducing agents. This stability allows for selective chemistry to be performed at the bromomethyl position without affecting the ring. However, the ring can be opened under forcing conditions, such as strong base (e.g., NaOH) or acid-catalyzed hydrolysis at elevated temperatures, to yield the parent diol.

Applications in Research and Drug Development

The unique structure of this compound positions it as a valuable intermediate in several fields.

-

Prodrug Synthesis: Analogous structures like 4-bromomethyl-5-methyl-1,3-dioxol-2-one are used as modifiers to create prodrugs with enhanced bioavailability.[3] The linker can be attached to a parent drug (e.g., at a carboxylic acid or phenol group) and is designed to be cleaved in vivo by enzymes, releasing the active pharmaceutical ingredient.[3] This compound offers a similar capability for creating novel, cleavable linkers.

-

Complex Molecule Synthesis: It serves as a versatile building block for introducing a protected 1,3-diol functional group. After coupling via the bromomethyl handle, the cyclic carbonate can be removed to unmask the diol for further elaboration.

-

Polymer Chemistry: The cyclic carbonate moiety can potentially undergo ring-opening polymerization to form polycarbonates, while the bromomethyl group can be used for post-polymerization functionalization, allowing for the creation of polymers with tailored properties.[4]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards as an alkylating agent and irritant.

GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

-

Signal Word: Danger[2]

Handling and Storage Recommendations

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a freezer at -20 °C under an inert atmosphere (e.g., argon or nitrogen).[2] Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its key attributes—a reactive primary bromide for Sₙ2 coupling and a stable cyclic carbonate—make it a powerful tool for synthetic chemists. While experimental data remains limited, its properties and reactivity can be reliably predicted, enabling its application in diverse areas such as the synthesis of complex organic molecules, the development of innovative prodrugs, and the creation of functional polymers. Adherence to strict safety protocols is mandatory when handling this reactive compound.

References

- This compound Request for Quotation - ChemBK. [URL: https://www.chembk.com/en/chem/5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one]

- 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960907/]

- SAFETY DATA SHEET - TCI America. [URL: https://www.tcichemicals.com/JP/en/assets/sds/B0703_JP_EN.pdf]

- Safety Data Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/b8791]

- Buy 5-(Bromomethyl)-1,3-dioxane | 61728-99-2 - Smolecule. [URL: https://www.smolecule.com/cas-61728-99-2-5-bromomethyl-1-3-dioxane.html]

-

5-(5-Bromo-pentoxymethyl)-5-methyl-2-phenyl-[1][5]dioxane - SpectraBase. [URL: https://spectrabase.com/spectrum/5yZzM8c2D3p]

- Supporting Information - Rec. Nat. Prod. [URL: https://www.acgpubs.org/doc/201201080203-RNP-1107-701.pdf]

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh14dded65]

- 4-Bromomethyl-5-methyl-1,3-dioxol-2-one - Chem-Impex. [URL: https://www.chemimpex.com/products/4-bromomethyl-5-methyl-1-3-dioxol-2-one]

- CAS RN 99969-51-4 | (5-(Bromomethyl)-2,2-dimethyl-1,3-dioxan-5-yl)methanol - Hoffman Fine Chemicals. [URL: https://www.hfc-chemicals.com/product/cas-99969-51-4]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/21025]

- EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents. [URL: https://patents.google.

- 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10774141]

- 2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19767026]

- 1346562-84-2|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1346562-84-2.html]

- Electronic Supporting Information - Royal Society of Chemistry. [URL: https://www.rsc.

- Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/30007-47-7-GB-en.pdf]

- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3082729/]

-

Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][5] dioxol-2-one - Google Patents. [URL: https://patents.google.com/patent/CN111233842A/en]

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]

- 4-(bromomethyl)-5-methyl-2H-1,3-dioxol-2-one - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah04258691]

- 5-bromo-5-nitro-1,3-dioxane, 30007-47-7 - The Good Scents Company. [URL: https://www.thegoodscentscompany.

Sources

Introduction: The Significance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

This compound is a functionalized cyclic carbonate monomer of significant interest to researchers in polymer chemistry and materials science. Its unique structure, combining a six-membered carbonate ring with a reactive bromomethyl group, makes it an invaluable building block for the synthesis of advanced functional polycarbonates. These polymers are sought after for a range of applications, from biomedical devices and drug delivery systems to advanced electrolytes and coatings, owing to their potential for biodegradability and the ease with which their properties can be tailored through post-polymerization modification of the pendant bromide.[1]

This guide provides a comprehensive overview of a reliable two-step synthetic pathway to this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles, experimental considerations, and safety protocols necessary for successful synthesis.

Part 1: Synthetic Strategy and Reaction Mechanism

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available triol, 2-methyl-2-(hydroxymethyl)propane-1,3-diol (also known as trimethylolethane).

-

Step 1: Cyclocarbonate Formation. The initial step involves the selective reaction of two of the three hydroxyl groups with a carbonylating agent to form the six-membered cyclic carbonate ring, yielding the intermediate, 5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-one.

-

Step 2: Bromination. The remaining primary hydroxyl group on the cyclic carbonate intermediate is then converted to a bromide, affording the final target molecule.

Step 1: Mechanism of Cyclocarbonate Formation

The formation of the six-membered cyclic carbonate from a 1,3-diol is typically accomplished using a phosgene derivative, such as ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (TEA).[2]

The mechanism proceeds as follows:

-

Activation: The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

-

Elimination & Base Action: Aided by the base (TEA), which deprotonates the hydroxyl group to increase its nucleophilicity and neutralizes the HCl byproduct, an ethoxycarbonyl intermediate is formed.

-

Intramolecular Cyclization: The second hydroxyl group of the diol, deprotonated by another equivalent of base, performs an intramolecular nucleophilic attack on the newly formed carbonate carbonyl carbon.

-

Ring Closure: This attack displaces the ethoxy group, closing the six-membered ring to yield the stable 1,3-dioxan-2-one structure.

Step 2: Mechanism of Bromination (Appel Reaction)

The conversion of the primary alcohol in the intermediate to the corresponding bromide can be effectively carried out using an Appel reaction, which employs carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

The mechanism is well-established:

-

Phosphonium Salt Formation: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, displacing the tribromomethanide anion (CBr₃⁻) to form a phosphonium salt, [Ph₃PBr]⁺CBr₃⁻.

-

Alkoxyphosphonium Formation: The hydroxyl group of the cyclic carbonate intermediate attacks the positively charged phosphorus atom of the phosphonium salt. The CBr₃⁻ anion then acts as a base, deprotonating the oxygen to form a stable triphenylphosphine oxide (Ph₃P=O) and an alkoxyphosphonium bromide intermediate.

-

SN2 Displacement: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in a classic SN2 reaction. This displaces triphenylphosphine oxide, a highly stable molecule whose formation is a major driving force for the reaction, and yields the final product, this compound.

Part 2: Experimental Protocol and Data

This section outlines a detailed, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagent and Solvent Summary

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role | Key Hazards |

| 2-Methyl-2-(hydroxymethyl)propane-1,3-diol | C₅H₁₂O₃ | 120.15 | Starting Material | Irritant |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Carbonylating Agent | Flammable, Toxic, Corrosive |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Flammable, Toxic, Corrosive |

| Carbon Tetrabromide (CBr₄) | CBr₄ | 331.63 | Bromine Source | Toxic, Irritant |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent | Irritant, Sensitizer |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Carcinogen, Irritant |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | Flammable, Irritant |

Step 1: Synthesis of 5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-one

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: To the flask, add 2-methyl-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) and anhydrous tetrahydrofuran (THF). Begin stirring to dissolve the solid.

-

Base Addition: Add triethylamine (2.2 eq) to the solution.

-

Carbonylation: While maintaining the temperature at 0-5 °C, add ethyl chloroformate (1.1 eq), dissolved in anhydrous THF, dropwise via the addition funnel over 1 hour. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with additional THF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the oil in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane) to afford 5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-one as a white solid or viscous oil.

Step 2: Synthesis of this compound

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: To the flask, add the intermediate 5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-one (1.0 eq), carbon tetrabromide (1.5 eq), and anhydrous dichloromethane (DCM). Stir to dissolve.

-

Phosphine Addition: Cool the solution to 0 °C. Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture, collecting the filtrate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel (using an eluent system such as ethyl acetate/hexane) to yield the final product, this compound.[3]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target molecule.

Part 3: Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The hazards associated with the reagents in this procedure demand careful handling.

-

General Precautions: All manipulations should be performed in a certified chemical fume hood. Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory. An eyewash station and safety shower must be readily accessible.

-

Ethyl Chloroformate: This reagent is highly toxic, corrosive, and flammable. It is a lachrymator and can cause severe burns upon contact. It must be handled with extreme care in the fume hood, and exposure to moisture should be avoided as it hydrolyzes to form corrosive HCl gas.

-

Triethylamine (TEA): TEA is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

Carbon Tetrabromide (CBr₄): This compound is toxic if inhaled or swallowed and causes skin and eye irritation. It should be handled with care, avoiding the creation of dust.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All work with DCM should be done in a well-ventilated fume hood to minimize inhalation exposure.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

References

- Dove, A. P., et al. (2010). Synthesis of functionalized cyclic carbonates. Journal of Polymer Science Part A: Polymer Chemistry, 48(9), 1887-1897.

- Pascual, S., et al. (2002). Synthesis of new 6- and 8-membered ring cyclic carbonates from N-substituted diethanolamines. Tetrahedron Letters, 43(34), 6001-6004.

- Cutler, F. A., et al. (1951). A Novel and Mild Procedure for Preparation of Cyclic Carbonates. Journal of the American Chemical Society, 73(11), 5475-5476.

- The Royal Society of Chemistry. (2017).

- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- Pratt, R. C., et al. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure.

- Fisher Scientific. (2021). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one. PubChem.

- Thermo Fisher Scientific. (2021). Safety Data Sheet for 4-Chloromethyl-5-methyl-2-oxo-1,3-dioxole.

- National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one. PubChem.

- BLD Pharm. (n.d.). This compound. BLD Pharm Website.

- Stowell, J. C., Keith, D. R., & King, B. T. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.

- Endo, T., & Sanda, F. (2000).

- Stenutz, R. (n.d.). 5-hydroxymethyl-5-methyl-1,3-dioxane. GlycoSpectra.

- Google Patents. (n.d.). EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof.

- Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- BOC Sciences. (n.d.). [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide.

- Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 285-303.

- PrepChem.com. (n.d.). Synthesis of 5-ACETYL-5-METHYL-1,3-DIOXANE.

- MDPI. (2018).

- National Center for Biotechnology Information. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. PubMed Central.

- Journal of Materials Chemistry B. (2016). Preparation of in situ-forming poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one)-poly(ethylene glycol) hydrogels with tuneable swelling, mechanical strength and degradability.

Sources

- 1. Preparation of in situ-forming poly(5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one)-poly(ethylene glycol) hydrogels with tuneable swelling, mechanical strength and degradability - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. 1346562-84-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Mechanistic Profile of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Abstract

This technical guide provides a comprehensive analysis of 5-(bromomethyl)-5-methyl-1,3-dioxan-2-one, a heterocyclic compound with significant potential in both materials science and medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, its structural features—a six-membered cyclic carbonate and a reactive bromomethyl group—allow for a detailed exploration of its established and putative mechanisms of action. This document will delve into its well-documented role as a monomer in ring-opening polymerization for the synthesis of functionalized polycarbonates. Furthermore, we will extrapolate potential biological activities by examining related structures and the inherent reactivity of its functional groups, proposing its utility as a covalent modifier and a scaffold for prodrug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.

Introduction: The Duality of a Functionalized Cyclic Carbonate

This compound is a substituted six-membered cyclic carbonate. The core 1,3-dioxan-2-one ring is a thermodynamically strained system, making it susceptible to nucleophilic attack and subsequent ring-opening. This property is the cornerstone of its application in polymer chemistry. The addition of a bromomethyl group at the 5-position introduces a highly reactive electrophilic center, opening avenues for its use in bioconjugation, organic synthesis, and as a potential pharmacophore. This guide will explore these two primary facets of the molecule's reactivity.

Established Mechanism of Action: A Monomer for Advanced Polycarbonates

The most extensively characterized role of this compound is as a monomer in ring-opening polymerization (ROP). This process allows for the creation of aliphatic polycarbonates, which are gaining significant attention as biocompatible and biodegradable materials for biomedical applications, including drug delivery and tissue engineering.[1][2]

The Ring-Opening Polymerization (ROP) Cascade

The polymerization of six-membered cyclic carbonates like this compound is a chain-growth mechanism, typically initiated by nucleophilic or organometallic catalysts.[3][4] The process can be summarized in the following key steps:

-

Initiation: A nucleophilic initiator (e.g., an alcohol in the presence of a catalyst like stannous octoate or an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) attacks the electrophilic carbonyl carbon of the cyclic carbonate.[5] This leads to the opening of the ring and the formation of a linear carbonate with a reactive propagating end.

-

Propagation: The newly formed active species then attacks another monomer molecule, adding it to the growing polymer chain. This process repeats, leading to the formation of a high molecular weight polycarbonate.

-

Termination: The polymerization can be terminated by the introduction of a quenching agent or by side reactions.

The presence of the bromomethyl group is preserved during this process, resulting in a functionalized polycarbonate with pendant reactive handles along its backbone. These handles can be used for post-polymerization modification, such as attaching drug molecules, targeting ligands, or cross-linking agents.

Figure 2: Hypothesized mechanism of covalent modification of a target protein by this compound.

A Scaffold for Prodrug Design

The reactive bromomethyl group makes this molecule an excellent candidate for use as a promoiety in prodrug design. A therapeutically active agent containing a suitable nucleophile (e.g., a carboxylic acid, phenol, or amine) can be attached to the this compound scaffold.

Hypothesized Release Mechanism:

-

Attachment: A drug molecule with a carboxylate group is reacted with this compound to form an ester linkage.

-

Delivery and Activation: The prodrug is administered and, upon reaching the target tissue or under specific physiological conditions (e.g., enzymatic cleavage by esterases), the ester bond is hydrolyzed.

-

Cascade Release: The hydrolysis of the ester bond could potentially trigger a cascade reaction leading to the release of the active drug. A related compound, 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, is noted for its utility in prodrug preparation. [6]

Future Directions and Experimental Validation

The proposed biological mechanisms of action are, at present, hypothetical. A rigorous experimental program would be required to validate these hypotheses.

Table 1: Proposed Experiments for Mechanistic Validation

| Hypothesis | Experimental Approach | Expected Outcome |

| Covalent Modification | Mass Spectrometry-based Proteomics: Incubate the compound with a relevant cell lysate or purified protein and analyze for covalent adducts. | Identification of specific protein targets and the site of covalent modification. |

| Enzyme Activity Assays: Treat a purified enzyme with a known nucleophilic active site (e.g., a cysteine protease) with the compound and measure changes in activity. | A dose-dependent decrease in enzyme activity. | |

| Cell Viability Assays: Treat various cell lines with the compound to determine its cytotoxic or cytostatic effects. | A measurable IC50 value, indicating biological activity. | |

| Prodrug Application | Synthesis of a Prodrug Conjugate: Synthesize a prodrug by linking a known fluorescent drug (e.g., fluorescein) to the scaffold. | Successful synthesis and characterization of the prodrug. |

| In Vitro Release Studies: Incubate the prodrug in plasma or with purified esterases and monitor the release of the fluorescent drug over time using HPLC or fluorescence spectroscopy. | Time-dependent release of the active drug, confirming the prodrug activation mechanism. |

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-established role in the synthesis of functionalized polycarbonates provides a solid foundation for its application in materials science and biomedicine. While its direct pharmacological profile remains to be elucidated, its chemical structure strongly suggests a potential for covalent interaction with biological macromolecules and utility as a versatile scaffold for prodrug design. The experimental pathways outlined in this guide provide a clear roadmap for future research to unlock the full therapeutic and technological potential of this promising compound.

References

- Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Altern

- Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate | Macromolecules - ACS Public

- Aliphatic polycarbonates from cyclic carbonate monomers and their application as biom

- Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials | Chemical Reviews - ACS Public

- Aliphatic polycarbonates and production methods from cyclic carbon

- EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google P

- Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox)

- 5-bromo-5-nitro-1,3-Dioxane (CAS 30007-47-7) - Cayman Chemical.

- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed.

Sources

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (CAS No. 1346562-84-2), a functionalized cyclic carbonate with significant potential in polymer chemistry and as a versatile intermediate in organic synthesis. This document delves into its chemical properties, synthesis methodologies, potential applications, and safety considerations. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into the strategic utilization of this reactive monomer.

Introduction: The Strategic Importance of Functionalized Cyclic Carbonates

Aliphatic polycarbonates have emerged as a critical class of biodegradable and biocompatible polymers with wide-ranging applications in the biomedical field.[1] The ring-opening polymerization (ROP) of cyclic carbonate monomers is the most efficient route to these polymers, allowing for precise control over molecular weight and architecture.[1] The incorporation of functional groups into the carbonate monomer backbone is a key strategy for tailoring the physicochemical properties of the resulting polymers. This compound is a prime example of such a functionalized monomer, featuring a reactive bromomethyl group that serves as a handle for further chemical modification.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1346562-84-2 | [2] |

| Molecular Formula | C₆H₉BrO₃ | [2], [3] |

| Molecular Weight | 209.04 g/mol | [2], [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from similar compounds |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

| SMILES | O=C1OCC(C)(CBr)CO1 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Cyclization of a Precursor Diol

The most plausible approach involves the cyclization of 2-(bromomethyl)-2-methylpropane-1,3-diol with a suitable carbonylating agent.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar cyclic carbonates.[6]

Materials:

-

2-(bromomethyl)-2-methylpropane-1,3-diol

-

Ethyl chloroformate

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(bromomethyl)-2-methylpropane-1,3-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the solution.

-

Slowly add a solution of ethyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Reactivity and Potential Applications

The synthetic utility of this compound stems from its two key functional groups: the cyclic carbonate and the bromomethyl group.

Caption: Reactivity and potential applications of the title compound.

Polymer Chemistry: A Monomer for Functional Polycarbonates

The primary application of this compound is as a monomer for the synthesis of functional polycarbonates via ring-opening polymerization (ROP). The resulting polymers would feature pendant bromomethyl groups, which can be further modified post-polymerization. This allows for the synthesis of a wide array of functional materials with tailored properties for applications such as:

-

Drug Delivery: The pendant groups can be used to attach therapeutic agents.

-

Biomaterials: Modification can enhance biocompatibility or introduce specific cell-interactive moieties.

-

Advanced Materials: The introduction of various functional groups can alter the thermal and mechanical properties of the polymer.[7]

Organic Synthesis: A Versatile Building Block

The bromomethyl group is a versatile handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making this compound a valuable intermediate in the synthesis of more complex molecules.[7] For instance, it can react with amines, alcohols, thiols, and carboxylates to introduce new functionalities.

Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the dioxane ring, and the bromomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the quaternary carbon, the methyl carbon, the methylene carbons of the dioxane ring, and the bromomethyl carbon.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbonate.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

Based on the GHS pictograms provided by a supplier, this compound is classified as a hazardous substance.[2]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage condition is under an inert atmosphere in a freezer at -20°C.[2]

Conclusion

This compound is a promising functionalized monomer with significant potential in the development of advanced polymers and as a versatile intermediate in organic synthesis. While detailed studies on this specific compound are limited, the established chemistry of functionalized cyclic carbonates provides a strong framework for its synthesis and application. Further research into the polymerization behavior and reactivity of this monomer is warranted to fully unlock its potential in materials science and drug development.

References

- Darensbourg, D. J. (2007). Making plastics from carbon dioxide: Salen metal complexes as catalysts for the production of polycarbonates from epoxides and CO2. Chemical Reviews, 107(6), 2388-2410.

-

Byrnes, M. J., & Hedrick, J. L. (2022). Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide. ACS Macro Letters, 11(3), 333-338. [Link]

-

Pinaud, J., et al. (2020). Synthesis of Functionalized Cyclic Carbonates through Commodity Polymer Upcycling. ACS Macro Letters, 9(4), 443-447. [Link]

- Tan, J. P. K., et al. (2021). Upcycling Poly(ethylene terephthalate) Refuse to Advanced Therapeutics for the Treatment of Nosocomial and Mycobacterial Infections. Journal of the American Chemical Society, 143(10), 3945-3953.

-

Coulembier, O., et al. (2010). Functionalized cyclic carbonates: from synthesis and metal-free catalyzed ring-opening polymerization to applications. Polymer Chemistry, 1(7), 995-1004. [Link]

-

SpectraBase. (n.d.). 5-(5-Bromo-pentoxymethyl)-5-methyl-2-phenyl-[5][8]dioxane. [Link]

-

Ma, Q., et al. (2017). Design, synthesis and ring-opening polymerization of a new iodinated carbonate monomer: a universal route towards ultrahigh radiopaque aliphatic polycarbonates. Polymer Chemistry, 8(43), 6665-6674. [Link]

-

ChemBK. (n.d.). This compound. [Link]

Sources

- 1. Functionalized cyclic carbonates : from synthesis and metal-free catalyzed ring-opening polymerization to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00211A [pubs.rsc.org]

- 2. 1346562-84-2|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and ring-opening polymerization of a new iodinated carbonate monomer: a universal route towards ultrahigh radiopaque aliphatic polycarbonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Functionalized Cyclic Carbonates through Commodity Polymer Upcycling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

This guide provides comprehensive technical information on the chemical properties, safety, handling, and potential applications of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one for researchers, scientists, and professionals in drug development. By integrating established safety protocols with an understanding of the molecule's inherent reactivity, this document serves as an essential resource for its responsible and effective use in a laboratory setting.

Introduction: A Molecule of Dual Character

This compound is a bifunctional organic compound featuring a cyclic carbonate and a primary alkyl bromide. This unique combination of functional groups imparts a dual character to the molecule: the cyclic carbonate offers a stable, polar core, while the bromomethyl group provides a reactive site for nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate and also the primary source of its chemical hazards. Understanding this structure-activity relationship is paramount for its safe and strategic application in chemical synthesis.

The core of this molecule's reactivity lies in the carbon-bromine bond of the bromomethyl group. As a primary alkyl halide, it is an excellent electrophile, highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions.[1] This makes it a potent alkylating agent, capable of covalently modifying a wide range of nucleophiles. It is this very property that underscores the need for stringent safety and handling protocols, as unintended alkylation of biological macromolecules can pose significant health risks.[2][3]

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and associated hazards is the foundation of safe laboratory practice.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₃ | [4] |

| Molecular Weight | 209.04 g/mol | [4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

GHS Hazard Classification

This compound is classified as hazardous. The following GHS pictograms and hazard statements are associated with it and similar α-halo carbonyl compounds:

-

Signal Word: Danger[5]

-

Hazard Statements:

The hazardous nature of this compound is a direct consequence of its chemical reactivity as an alkylating agent. The bromomethyl group can react with nucleophilic functional groups present in biological molecules, such as amines, thiols, and hydroxyl groups in proteins and DNA, leading to cellular damage.[2][3]

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with potent alkylating agents. The following procedures are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves immediately using proper removal techniques to avoid skin contact.

-

Lab Coat: A flame-retardant lab coat must be worn at all times.

-

Additional Protection: For larger quantities or when there is a risk of splashing, an impervious apron and arm sleeves should be worn.

-

-

Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is recommended to store under an inert atmosphere and at temperatures below -20°C.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles, as these can lead to vigorous and potentially hazardous reactions.

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is required.

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the full complement of PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Waste Disposal: Dispose of all waste materials containing this compound as hazardous chemical waste, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency and First-Aid Measures

Immediate and correct first-aid is critical in case of accidental exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its ability to act as a versatile electrophile in organic synthesis.

Mechanism of Action: The SN2 Pathway

The primary mode of reaction for the bromomethyl group is the SN2 mechanism. A nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.[1]

Caption: Generalized SN2 reaction pathway.

In this diagram, "R" represents the 5-methyl-1,3-dioxan-2-one moiety. This reactivity allows for the facile introduction of this cyclic carbonate structure onto various molecules.

Application in Drug Development: A Prodrug Approach

A significant application of similar bromomethylated cyclic carbonates is in the field of medicinal chemistry, specifically in the creation of prodrugs.[6] Carboxylic acid-containing drugs often suffer from poor bioavailability. By converting the carboxylic acid into an ester using a reagent like this compound, a prodrug is formed. This ester is designed to be more lipophilic, enhancing its absorption. Once inside the body, the ester is cleaved by enzymes (esterases) to release the active drug.[6]

Caption: Prodrug strategy using an alkylating agent.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and reaction scales. All procedures must be carried out in a chemical fume hood with appropriate PPE.

Illustrative Synthesis of this compound

This synthesis is a hypothetical procedure based on established methods for creating cyclic carbonates from diols.

Materials:

-

3-Bromo-2-(bromomethyl)-2-methylpropan-1-ol

-

Triphosgene

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.2 eq) to the solution.

-

Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol for Alkylation of a Carboxylate Nucleophile

This protocol details the use of this compound to form an ester prodrug from a carboxylic acid.

Materials:

-

Carboxylic acid-containing drug (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid drug in anhydrous DMF, add K₂CO₃.

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting ester by flash column chromatography.

Stability and Decomposition

The stability of this compound is a critical consideration for its storage and handling.

-

Hydrolytic Stability: The 1,3-dioxan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the cyclic carbonate to form a diol. The rate of hydrolysis is dependent on pH and temperature.[7][8]

-

Thermal Stability: Cyclic carbonates generally exhibit good thermal stability, but decomposition can occur at elevated temperatures (typically above 200°C).[9] Decomposition may result in the release of carbon dioxide and other fragmentation products. The presence of the bromomethyl group may lower the decomposition temperature.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in areas such as prodrug development. Its utility is intrinsically linked to its reactivity as an alkylating agent, which also defines its hazard profile. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its responsible use. This guide provides the foundational knowledge for researchers and scientists to work with this compound safely and effectively, fostering innovation while prioritizing safety.

References

- Köster, D., & Bekemeier, H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-171. (PMID: 239408).

-

Szafert, S., et al. (2021). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Materials (Basel). Available at: [Link]

- Salmi, T., et al. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-879.

-

ChemBK. (n.d.). This compound Request for Quotation. Available at: [Link]

- Google Patents. (n.d.). EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof.

-

PubMed. (2014). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. Available at: [Link]

-

ResearchGate. (2007). Mechanism of action of alkylating agents. A. Formation of cross-bridges, bonds between atoms in the DNA results in inhibiton of replication or transcription. Available at: [Link]

-

ResearchGate. (2021). Mechanism of action of alkylating agents. Alkylation of guanine may cause the excision or the opening of the guanine ring, thus interfering in base repairing. Available at: [Link]

-

Chemistry LibreTexts. (2020). 23.4: Alpha Halogenation of Carbonyls. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

-

Oncohema Key. (2017). Alkylating agents and platinum antitumor compounds. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. H-abstraction reactions of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. WO2000033888A2 - Prodrug compounds and process for preparation thereof - Google Patents [patents.google.com]

- 4. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers a detailed experimental framework for its empirical determination. In the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive analysis based on molecular structure and provides robust protocols for generating reliable experimental data.

Introduction: Understanding the Molecule

This compound is a unique molecule featuring a cyclic carbonate core, a methyl group, and a reactive bromomethyl substituent.[1] Its utility in organic synthesis, particularly as an intermediate for more complex molecules, necessitates a thorough understanding of its solubility behavior.[2][3] The interplay of its functional groups dictates its polarity and potential for intermolecular interactions, which are the primary determinants of its solubility in various organic solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound suggests a molecule of moderate to high polarity.

Key Structural Features and Their Impact on Polarity:

-

Cyclic Carbonate Group: The two ester linkages within the cyclic carbonate ring create a significant dipole moment, rendering this part of the molecule highly polar.[6][7] Cyclic carbonates are known to be excellent polar aprotic solvents themselves.[8][9]

-

Bromomethyl Group: The electronegative bromine atom induces a dipole moment in the C-Br bond, contributing to the overall polarity of the molecule. The presence of a halogen atom can also lead to a decrease in water solubility compared to non-halogenated analogs.[10][11]

-

Methyl Group: This is a nonpolar alkyl group that slightly diminishes the overall polarity of the molecule.

Based on this analysis, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The dominant polar carbonate and bromomethyl groups will have weak interactions with nonpolar solvents. Some solubility in moderately nonpolar solvents like diethyl ether might be observed due to dipole-induced dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can effectively solvate the polar regions of the target molecule, leading to favorable dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The polarity of these solvents will facilitate dissolution. However, the lack of strong hydrogen bond accepting or donating capabilities in the solute (other than the carbonyl oxygen) may limit solubility compared to polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents, coupled with the presence of a bromine atom in the solute, suggests favorable interactions and high solubility. |

Factors Influencing Solubility

Several factors beyond solvent polarity can influence the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[12] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes mixing with the solvent. However, the exact temperature dependence is compound-specific.

-

Solvent Properties:

-

Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar molecules.[6]

-

Hydrogen Bonding: While this compound is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This can enhance solubility in protic solvents.

-

Experimental Determination of Solubility: A Step-by-Step Protocol

Due to the lack of published data, experimental determination is crucial. The following protocol outlines a reliable method for quantifying the solubility of this compound.

The Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the solubility of a compound in a specific solvent at a given temperature.[4]

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

Experimental Workflow:

Caption: Workflow for the equilibrium solubility determination method.

Detailed Procedure:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is critical.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. It is crucial not to disturb the solid at the bottom. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microparticles.

-

Gravimetric Analysis:

-

Tare a clean, dry vial on an analytical balance.

-

Dispense the filtered aliquot into the tared vial and record the exact volume.

-

Evaporate the solvent completely using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully removed, reweigh the vial containing the dried solute.

-

-

Calculation: The solubility is calculated as follows:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Self-Validation and Trustworthiness:

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

-

Purity of Compound: The purity of this compound should be confirmed prior to the experiment (e.g., by NMR or HPLC) as impurities can affect solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example of Experimental Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (g/L) ± SD (n=3) |

| Hexane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

This structured data will provide valuable insights for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation of this compound.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Chernyak, Y. (2025, August 10). Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters.

- Benchchem. An In-depth Technical Guide to the Solubility of 1-Bromononane in Organic Solvents.

- ResearchGate. (2025, August 10).

- Nishikawa, S., et al. (n.d.).

- Smolecule. Buy 5-(Bromomethyl)-1,3-dioxane | 61728-99-2.

- BLD Pharm. 1346562-84-2|this compound.

- ResearchGate. (2025, August 6).

- Wikipedia.

- Solubility of Organic Compounds. (2023, August 31).

- PubChem. 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one.

- Chem-Impex. 4-Bromomethyl-5-methyl-1,3-dioxol-2-one.

- SCIEPublish.

- Martin, C., et al. (2019, January 2).

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

Sources

- 1. 1346562-84-2|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 5-(Bromomethyl)-1,3-dioxane | 61728-99-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbonate ester - Wikipedia [en.wikipedia.org]

- 9. CO 2 -fixation into cyclic and polymeric carbonates: principles and applications - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03086C [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides an in-depth analysis of the thermal stability of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one, a functionalized six-membered cyclic carbonate. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and computational studies to build a robust framework for its handling, storage, and thermal behavior assessment. The inherent reactivity of the bromomethyl group, combined with the cyclic carbonate structure, necessitates a cautious and informed approach.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both safety and experimental integrity.

Molecular Profile and Inferred Stability

The first step in assessing thermal stability is to analyze the molecule's structure and its fundamental properties.

-

Molecular Structure: this compound possesses a six-membered 1,3-dioxan-2-one ring. The C5 position is quaternary, substituted with both a methyl group and a reactive bromomethyl group.

Caption: Structure of this compound.

-

Physicochemical Properties: A summary of the key properties is presented in Table 1.

Property Value Source CAS Number 1346562-84-2 Molecular Formula C₆H₉BrO₃ Molecular Weight 209.04 g/mol Recommended Storage -20°C, under inert atmosphere

The recommended storage condition at -20°C under an inert atmosphere is a strong indicator of potential thermal lability and/or sensitivity to atmospheric components like moisture and oxygen.[1]

Theoretical Framework for Thermal Decomposition

In the absence of direct experimental data, a theoretical understanding of the potential decomposition pathways is crucial. The stability of the 1,3-dioxan-2-one ring is influenced by its substituents.

General Stability of the 1,3-Dioxane Ring System

The 1,3-dioxane ring, as a cyclic acetal, is generally stable under basic, reductive, and oxidative conditions. However, it is labile towards Brønsted or Lewis acids, which can catalyze ring-opening reactions.[2]

Influence of Substituents at the C5 Position

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, Br) offers valuable insights into the role of substituents at the C5 position.[3][4] This study modeled a decomposition pathway involving a five-atom cyclic transition state, leading to the elimination of nitrous acid (HNO₂).[3]

Although our target molecule has a carbonate group at C2 instead of a methylene group and lacks the nitro group, the principles regarding the influence of C5 substituents on the stability of the 1,3-dioxane ring are highly relevant. The study found that the nature of the 'R' group significantly affects the activation energy of the decomposition reaction.[3]

By analogy, a plausible thermal decomposition pathway for this compound could involve the intramolecular elimination of hydrogen bromide (HBr). The presence of the electron-withdrawing bromomethyl group could influence the stability of the ring and the energetics of potential decomposition pathways. Discoloration, often seen as a yellow or brown tint in bromomethyl compounds, can be an indicator of degradation and the release of bromine or hydrobromic acid.

Potential Decomposition Pathways

Based on the chemistry of cyclic carbonates and the influence of the bromomethyl group, several potential decomposition pathways can be hypothesized:

-

Intramolecular HBr Elimination: This could lead to the formation of an unsaturated cyclic carbonate and HBr. The released HBr could then catalyze further decomposition.

-

Decarboxylation: The loss of CO₂ is a common decomposition pathway for some cyclic carbonates, although it is more prevalent in five-membered rings.[5][6][7] For six-membered rings, this pathway is generally less favorable.[8]

-

Ring-Opening Polymerization: Six-membered cyclic carbonates are known to undergo ring-opening polymerization to form polycarbonates.[8] This could be initiated by impurities or elevated temperatures.

Caption: Plausible thermal decomposition pathways.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough evaluation of the thermal stability of this compound. The following protocols are presented as a self-validating system for this class of compounds.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss events.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the sample in a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can improve the resolution of thermal events.

-

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality: The choice of an inert atmosphere (nitrogen) is crucial to study the inherent thermal stability of the molecule without the influence of oxidation. Comparing these results with data from an oxidative atmosphere (air) can reveal susceptibility to oxidative degradation.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Experimental Protocol:

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum or copper DSC pan. The use of hermetically sealed pans is critical to contain any volatile decomposition products and prevent their evaporation, which would be registered as an endothermic event, potentially masking an exothermic decomposition.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -40°C) to observe any low-temperature phase transitions.

-

Ramp from -40°C to a temperature beyond the decomposition onset observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.